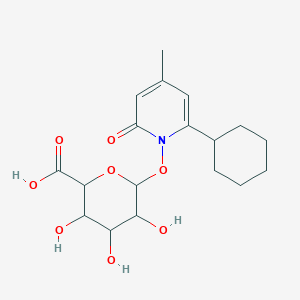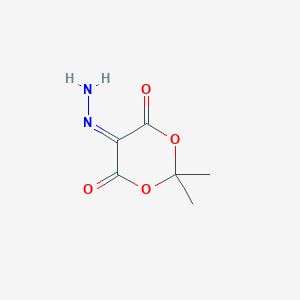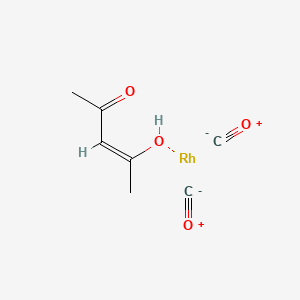
Acetylacetonato dicarbonylrhodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Acetylacetonato)dicarbonylrhodium(I) is an organometallic compound with the formula Rh(CO)₂(C₅H₇O₂). It consists of two carbonyl (CO) ligands and an acetylacetonate (acac) ligand. This compound is of significant interest in the field of organometallic chemistry and catalysis due to its unique properties and applications .
准备方法
Synthetic Routes and Reaction Conditions
(Acetylacetonato)dicarbonylrhodium(I) can be synthesized by treating rhodium carbonyl chloride with sodium acetylacetonate in the presence of a base. The reaction proceeds as follows :
[(CO)2RhCl]2+2NaO2C5H7→2Rh(O2C5H7)(CO)2+2NaCl
Another method involves the precipitation of rhodium from a rhodium trichloride aqueous solution using a precipitating agent, followed by washing the sediment to reduce chloride ion content. The sediment is then dissolved and reacted with acetylacetone under specific conditions .
Industrial Production Methods
The industrial production of (Acetylacetonato)dicarbonylrhodium(I) typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
(Acetylacetonato)dicarbonylrhodium(I) undergoes various types of reactions, including:
Carbonylation Reactions: It acts as a catalyst in carbonylation reactions, facilitating the addition of carbonyl groups to organic substrates.
Hydroformylation: It is used in hydroformylation reactions, where it helps in the addition of formyl groups to alkenes.
Reduction Reactions: It can catalyze the reduction of aromatic nitro compounds.
Common Reagents and Conditions
Common reagents used in reactions involving (Acetylacetonato)dicarbonylrhodium(I) include carbon monoxide, alkenes, and various bases. The reactions typically occur under controlled temperatures and pressures to optimize the catalytic activity of the compound .
Major Products Formed
The major products formed from reactions involving (Acetylacetonato)dicarbonylrhodium(I) include aldehydes from hydroformylation reactions and reduced aromatic compounds from reduction reactions .
科学研究应用
(Acetylacetonato)dicarbonylrhodium(I) has a wide range of applications in scientific research, including:
作用机制
The mechanism by which (Acetylacetonato)dicarbonylrhodium(I) exerts its effects involves the activation of substrates through coordination to the rhodium center. The carbonyl and acetylacetonate ligands facilitate the transfer of functional groups to the substrates, enabling various catalytic transformations . The molecular targets and pathways involved include the coordination of carbonyl groups and the activation of alkenes and other organic molecules .
相似化合物的比较
Similar Compounds
Rhodium(III) acetylacetonate: Another rhodium complex with different oxidation states and coordination environments.
Tris(triphenylphosphine)rhodium(I) carbonyl hydride: A rhodium complex with different ligands and catalytic properties.
Chloro(1,5-cyclooctadiene)rhodium(I) dimer: A rhodium complex with cyclooctadiene ligands.
Uniqueness
(Acetylacetonato)dicarbonylrhodium(I) is unique due to its combination of carbonyl and acetylacetonate ligands, which provide distinct catalytic properties and reactivity compared to other rhodium complexes . Its ability to facilitate a wide range of catalytic reactions makes it a valuable compound in both research and industrial applications .
属性
分子式 |
C7H8O4Rh |
|---|---|
分子量 |
259.04 g/mol |
IUPAC 名称 |
carbon monoxide;(Z)-4-hydroxypent-3-en-2-one;rhodium |
InChI |
InChI=1S/C5H8O2.2CO.Rh/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/b4-3-;;; |
InChI 键 |
GGRQQHADVSXBQN-FGSKAQBVSA-N |
手性 SMILES |
C/C(=C/C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Rh] |
规范 SMILES |
CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Rh] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


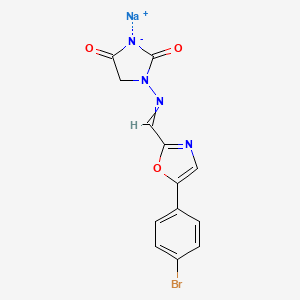

![1-[3-Methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone](/img/structure/B13389088.png)

![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-3,5-dihydroxyhept-6-enoate](/img/structure/B13389097.png)
![pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate](/img/structure/B13389098.png)

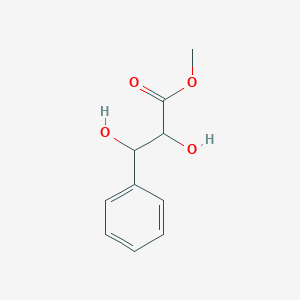
![(3aR,4S,6R,6aR)-2,2-dimethyl-6-((4-methylbenzoyloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl 4-methylbenzoate](/img/structure/B13389132.png)
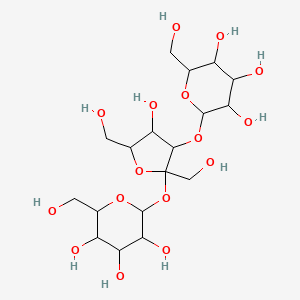
![rel-N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea](/img/structure/B13389141.png)
